molecular formula C20H24O3 B1311947 Ethyl 8-(2-naphthyl)-8-oxooctanoate CAS No. 362669-46-3

Ethyl 8-(2-naphthyl)-8-oxooctanoate

Cat. No. B1311947
M. Wt: 312.4 g/mol
InChI Key: JVIRNBRQQNNAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 8-(2-naphthyl)-8-oxooctanoate” is an ester compound, which is formed by condensation of a carboxylic acid and an alcohol. The “8-(2-naphthyl)-8-oxooctanoate” part suggests that the compound contains a naphthyl group, which is a polycyclic aromatic hydrocarbon, and an octanoate group, which is a carboxylic acid derivative. The “ethyl” part indicates that the alcohol used in the ester formation is ethanol .


Molecular Structure Analysis

The molecular structure of “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would likely show a naphthyl group attached to an octanoate group via an ester linkage. The naphthyl group is a fused two-ring system, and the octanoate group would have a chain of eight carbons .


Chemical Reactions Analysis

Esters like “Ethyl 8-(2-naphthyl)-8-oxooctanoate” can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and an acid or base catalyst. They can also react with Grignard reagents to form tertiary alcohols .

Scientific Research Applications

Polymer Synthesis

Ethyl 8-(2-naphthyl)-8-oxooctanoate and related compounds have applications in the synthesis of polymers. A study by Zhang, Nadres, Brookhart, and Daugulis (2013) explored using nickel(II) α-diimine dibromide complexes with 8-p-tolyl naphthylimino groups for ethylene polymerization. These complexes showed potential in producing highly branched polyethylene, a significant advancement in polymer chemistry (Zhang et al., 2013).

Molecular Conformation Studies

Kamada and Yamamoto (1979) investigated the conformations of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes, closely related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides insights into the equilibrium between different molecular conformations, contributing to a deeper understanding of molecular dynamics (Kamada & Yamamoto, 1979).

Antitumor Activity

A 2018 study by Liu et al. synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally similar to Ethyl 8-(2-naphthyl)-8-oxooctanoate. This compound exhibited inhibition of cancer cell line proliferation, indicating its potential as an antitumor agent (Liu et al., 2018).

Photochemistry Applications

Morley and Pincock (2001) examined the photochemistry of 2-(1-naphthyl)ethyl benzoates, compounds related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides valuable insights into the mechanisms of intramolecular electron transfer and photoreactivity, relevant for understanding the photochemical behavior of similar compounds (Morley & Pincock, 2001).

Oligonucleotide Synthesis

Guzaev and Manoharan (2000) explored the use of 2-[(1-naphthyl)carbamoyloxy]ethyl group in oligonucleotide synthesis. This research highlights the role of naphthyl derivatives in the protection of internucleosidic phosphate linkages, crucial for efficient oligonucleotide synthesis (Guzaev & Manoharan, 2000).

Future Directions

The future directions for research on “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a reagent in new synthetic methods .

properties

IUPAC Name

ethyl 8-naphthalen-2-yl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRNBRQQNNAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446994
Record name ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-naphthyl)-8-oxooctanoate

CAS RN

362669-46-3
Record name ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 2-naphthoyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 54% yield: 1H NMR (300 MHz, CDCl3): δ 8.47 (s, 1H), 7.86-8.05 (m, 4H), 7.51-7.62 (m, 2H), 4.12 (q, J=6.9 Hz, 2H), 3.10 (t, J=7.5 Hz, 2H), 2.31 (t, J=7.5 Hz, 2H), 1.80 (m, 2H), 1.62 (m, 2H), 1.41 (m, 4H), 1.25 (t, J=6.9 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.